molecular formula C8H9N3OS B3029119 Salicylaldehyde thiosemicarbazone CAS No. 5351-90-6

Salicylaldehyde thiosemicarbazone

Cat. No. B3029119
CAS RN: 5351-90-6
M. Wt: 195.24
InChI Key: OHNSRYBTSVDDKA-BJMVGYQFSA-N
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Description

Salicylaldehyde thiosemicarbazone derivatives are a class of organic compounds that have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by the presence of a thiosemicarbazone moiety, which is known to confer a range of biological activities and optical properties .

Synthesis Analysis

The synthesis of salicylaldehyde thiosemicarbazone derivatives typically involves the condensation of salicylaldehyde with thiosemicarbazide under reflux conditions in an ethanol solvent. This process has been demonstrated to yield a variety of derivatives with different substituents, which can significantly influence the properties and reactivity of the resulting compounds . For instance, the synthesis of salicylaldehyde p-chlorophenylthiosemicarbazone involves the use of equimolar amounts of 4-(4-methyl phenyl)-3-thiosemicarbazide and salicylaldehyde in the presence of concentrated sulfuric acid . Microwave irradiation has also been employed to synthesize salicylaldehyde thiosemicarbazone and its metal complexes, offering a rapid and efficient synthetic route .

Molecular Structure Analysis

The molecular structures of salicylaldehyde thiosemicarbazone derivatives have been elucidated using various spectroscopic techniques and crystallography. These compounds typically exist in the thione form and exhibit specific configurations around the azomethine nitrogen and thiolate sulfur atoms. Crystallographic studies have revealed that these compounds can crystallize in different space groups with distinct unit cell parameters, indicating the presence of polymorphism . The coordination of these ligands with metals, such as zinc and cobalt, leads to the formation of complexes with varied geometries and bonding modes .

Chemical Reactions Analysis

Salicylaldehyde thiosemicarbazone derivatives can react with metal ions to form complexes, which exhibit different coordination geometries and bonding interactions. For example, zinc(II) complexes have been synthesized with salicylaldehyde thiosemicarbazone acting as a dianionic ONS donor ligand . The reactivity of these compounds with coinage metals like copper and silver has also been explored, leading to the formation of complexes with interesting bond isomerism and hydrogen-bonded networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of salicylaldehyde thiosemicarbazone derivatives are influenced by their molecular structure and substituents. Spectroscopic characterization using techniques such as UV-vis, IR, and NMR has provided insights into the electronic structure and vibrational frequencies of these compounds . Computational studies using density functional theory (DFT) have complemented experimental findings, allowing for a deeper understanding of their electronic properties and reactivity . Notably, these compounds have been found to exhibit significant nonlinear optical (NLO) properties, which are promising for high-tech applications . Additionally, some derivatives have demonstrated potent inhibitory activity against various enzymes, highlighting their potential as pharmaceutical agents .

Scientific Research Applications

1. Pharmacological Potential

Salicylaldehyde thiosemicarbazone derivatives have shown significant pharmacological potential. A study by Ishaq et al. (2020) synthesized 3-ethoxy salicylaldehyde-based thiosemicarbazones (TSCs) and tested them for inhibition against carbonic anhydrases, cholinesterases, and α-glycosidase. These novel derivatives demonstrated low nanomolar levels of inhibition against the hCA I and hCA II isoforms, and effectively inhibited AChE and BChE, indicating potential for pharmaceutical applications (Ishaq et al., 2020).

2. DNA Interaction and Antiproliferative Activity

Research by Saswati et al. (2015) on copper complexes of thiosemicarbazone highlighted their interaction with DNA and antiproliferative activity. The study found that these complexes interact with DNA, possibly through groove binding, and exhibit considerable DNA cleavage activity. Additionally, the complexes demonstrated significant antiproliferative activity against the HeLa cell line, suggesting their usefulness in cancer treatment (Saswati et al., 2015).

3. Antiviral Properties

A study by Basyouni et al. (2021) synthesized 5-(arylazo)salicylaldehyde thiosemicarbazone derivatives and evaluated their antiviral properties against bovine viral diarrhea virus (BVDV). Some compounds showed high selective activity, blocking viral RNA synthesis in cell culture. This study indicates the potential of these derivatives as anti-HCV agents (Basyouni et al., 2021).

4. Spectroscopic and Structural Studies

Salicylaldehyde thiosemicarbazone has been extensively studied for its spectroscopic and structural properties. Muthu et al. (2015) analyzed salicylaldehyde p-chlorophenylthiosemicarbazone (SCPTSC) using FT-IR, FT-Raman, UV spectroscopy, and thermal analysis, providing detailed insights into its molecular geometry and vibrational frequencies (Muthu et al., 2015).

5. Potential as Antitumor Agents

The synthesis and evaluation of novel thiosemicarbazone derivatives as potential antitumor agents were explored by Dilović et al. (2008). Their study revealed that these derivatives have stronger antiproliferative activity on tumor cell lines compared to reference compounds, indicating their potential as antitumor agents (Dilović et al., 2008).

6. Nonlinear Optical Properties

Imran et al. (2021) synthesized novel salicylaldehyde thiosemicarbazones and characterized their nonlinear optical (NLO) properties. Their findings suggested that these compounds possess potential NLO applications, having larger NLO values compared to urea, indicating their technological importance (Imran et al., 2021).

properties

IUPAC Name

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNSRYBTSVDDKA-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Salicylaldehyde thiosemicarbazone

CAS RN

5351-90-6
Record name Salicylaldehyde thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylaldehyde thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylaldehyde thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylaldehyde thiosemicarbazone

Citations

For This Compound
1,050
Citations
MB Ferrari, S Capacchi, G Pelosi, G Reffo… - Inorganica Chimica …, 1999 - Elsevier
… O (2) (H 2 salt=salicylaldehyde thiosemicarbazone) were synthesized and characterized by … was hydrolyzed giving rise to the salicylaldehyde thiosemicarbazone, so forming complex 2. …
Number of citations: 248 www.sciencedirect.com
D Chattopadhyay, SK Mazumdar… - … Section C: Crystal …, 1988 - scripts.iucr.org
… Salicylaldehyde thiosemicarbazone can exist in two … activity of salicylaldehyde thiosemicarbazone against E. coli is 8… labelling of the salicylaldehyde thiosemicarbazone …
Number of citations: 53 scripts.iucr.org
ÉA Enyedy, É Zsigó, NV Nagy… - European Journal of …, 2012 - Wiley Online Library
The stoichiometry and stability of copper(II), zinc(II), iron(II)/(III) and gallium(III) complexes of salicylaldehyde thiosemicarbazone (STSC, H 2 L) have been determined by pH …
RK Mahajan, I Kaur, TS Lobana - Talanta, 2003 - Elsevier
… As a part of our interest to develop metal ion sensors [6], [7], [8], in this paper we report mercury(II) ion-selective electrode based on salicylaldehyde thiosemicarbazone (I) as an …
Number of citations: 177 www.sciencedirect.com
M Khalid, R Jawaria, MU Khan, AAC Braga, Z Shafiq… - ACS …, 2021 - ACS Publications
In this study, seven derivatives of salicylaldehyde thiosemicarbazones (1–7) were synthesized by refluxing substituted thiosemicarbazide and salicylaldehyde in an ethanol solvent. …
Number of citations: 27 pubs.acs.org
TV Petrasheuskaya, MA Kiss, O Dömötör… - New Journal of …, 2020 - pubs.rsc.org
… An estrone–salicylaldehyde thiosemicarbazone hybrid (estrone–TSC) containing integrated … titrations than the reference compound salicylaldehyde thiosemicarbazone (STSC), and are …
Number of citations: 18 pubs.rsc.org
D Rogolino, A Bacchi, L De Luca, G Rispoli… - JBIC Journal of …, 2015 - Springer
… In the present work, a series of salicylaldehyde thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit the PA-Nter catalytic activity. Compounds 1…
Number of citations: 58 link.springer.com
F Basuli, SM Peng, S Bhattacharya - Inorganic Chemistry, 1997 - ACS Publications
… salicylaldehyde thiosemicarbazone (Hsaltsc, where H stands … ) 2 ] where the salicylaldehyde thiosemicarbazone ligand is … mode of the salicylaldehyde thiosemicarbazone ligand. The …
Number of citations: 133 pubs.acs.org
M Ramadan, LMS El-Deen… - European Chemical …, 2014 - researchgate.net
… In this paper, we report the synthesis and characterization of some salicylaldehyde thiosemicarbazone complexes of Pd, Cu and Ru. The dc electrical conductivity and thermal analyses …
Number of citations: 18 www.researchgate.net
NC Saha, R Pradhan, M Das, N Khatun… - Journal of …, 2014 - Taylor & Francis
… Deprotonation of phenoxy and bridging oxygen with two metals makes the salicylaldehyde-thiosemicarbazone a potential dinucleating ligand. Hydroxo-and phenoxo-bridged …
Number of citations: 14 www.tandfonline.com

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